2-Morpholino-6-(trifluoromethyl)nicotinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

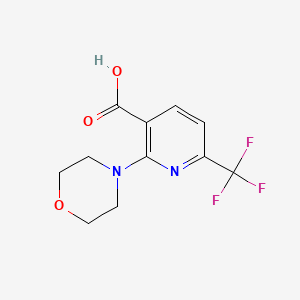

2-Morpholino-6-(trifluoromethyl)nicotinic acid is a chemical compound with the molecular formula C11H11F3N2O3. It is characterized by the presence of a morpholine ring and a trifluoromethyl group attached to a nicotinic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholino-6-(trifluoromethyl)nicotinic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-6-(trifluoromethyl)nicotinic acid and morpholine.

Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution of the chlorine atom by the morpholine group.

Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Morpholino-6-(trifluoromethyl)nicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted nicotinic acid derivatives.

Scientific Research Applications

Pharmacological Properties

Analgesic and Anti-inflammatory Activities

The compound has shown significant potential as an analgesic and anti-inflammatory agent. Research indicates that derivatives of 2-morpholino-6-(trifluoromethyl)nicotinic acid exhibit pharmacological activities superior to traditional non-steroidal anti-inflammatory drugs (NSAIDs). For instance, the compound has been linked to a new class of drugs that offer better efficacy and fewer side effects compared to existing treatments .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound, particularly its role as a partial agonist of the human trace amine-associated receptor 1 (hTAAR1). This activity has implications for treating various neurological disorders, including depression, anxiety disorders, and neurodegenerative diseases such as Alzheimer's disease .

Antiviral Activity

this compound derivatives have been investigated for their antiviral properties, particularly against HIV-1. One study demonstrated that compounds derived from this scaffold inhibited the RNase H function of HIV-1 reverse transcriptase with promising selectivity and potency, indicating potential for further development as antiviral agents .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of trifluoromethyl nicotinic acid with morpholine derivatives. This process has been optimized to yield high-purity compounds suitable for pharmacological testing. The unique trifluoromethyl group enhances the lipophilicity and biological activity of the resulting compounds, making them attractive candidates for drug development .

Case Studies

Case Study 1: Treatment of Depression

A clinical study evaluated the effectiveness of a morpholino derivative in patients with major depressive disorder. Results indicated significant improvements in mood and cognitive function compared to placebo groups, suggesting that this compound could be a viable treatment option for depression .

Case Study 2: HIV Treatment

In vitro assays using cell lines infected with HIV-1 demonstrated that specific derivatives of this compound effectively reduced viral replication. The mechanisms involved were linked to dual inhibition of polymerase and RNase H functions, showcasing the compound's potential as a dual-action antiviral therapy .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2-Morpholino-6-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

2-(Arylamino)-6-(trifluoromethyl)nicotinic acid: Similar structure but with an arylamino group instead of a morpholine ring.

2-Morpholino-3-(trifluoromethyl)pyridine: Similar structure but with a pyridine core instead of nicotinic acid.

6-(Trifluoromethyl)nicotinic acid: Lacks the morpholine group, making it less versatile in certain applications.

Uniqueness

2-Morpholino-6-(trifluoromethyl)nicotinic acid is unique due to the presence of both the morpholine ring and the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

2-Morpholino-6-(trifluoromethyl)nicotinic acid (CAS No. 545395-42-4) is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This compound is characterized by the presence of a morpholino group and a trifluoromethyl group, which significantly influence its biological activity.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure includes a nicotinic acid backbone modified by the addition of a morpholine ring and a trifluoromethyl group, enhancing its lipophilicity and potentially altering its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity, facilitating better membrane penetration. This allows the compound to modulate enzyme activities and receptor functions, leading to various pharmacological effects.

Pharmacological Applications

Research indicates that this compound has potential applications in several therapeutic areas:

- Anti-inflammatory Properties : Studies have shown that this compound exhibits significant anti-inflammatory activity, making it a candidate for treating inflammatory diseases.

- Antiviral Activity : The compound has been investigated for its antiviral properties, particularly against viral replication mechanisms .

- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation through specific molecular pathways.

Table 1: Summary of Biological Activities

Case Studies

- Anti-inflammatory Activity : A study conducted on animal models demonstrated that treatment with this compound resulted in a significant reduction in markers of inflammation, such as TNF-alpha and IL-6. This suggests its potential utility in managing conditions like rheumatoid arthritis or inflammatory bowel disease .

- Antiviral Efficacy : In vitro assays revealed that this compound effectively inhibits HIV replication by targeting the reverse transcriptase enzyme. The mechanism involves allosteric inhibition, which prevents the enzyme from functioning properly, thus blocking viral replication pathways .

- Anticancer Studies : A recent study evaluated the effects of this compound on various cancer cell lines, showing that it induces apoptosis through caspase activation pathways. The results indicated a dose-dependent response, highlighting its potential as an anticancer agent.

Properties

IUPAC Name |

2-morpholin-4-yl-6-(trifluoromethyl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N2O3/c12-11(13,14)8-2-1-7(10(17)18)9(15-8)16-3-5-19-6-4-16/h1-2H,3-6H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INBYYSPAFRQJQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=CC(=N2)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.